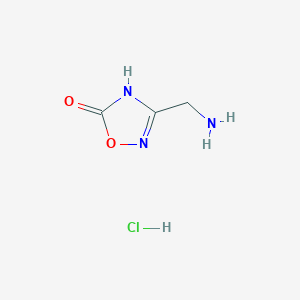

3-(Aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride

Description

3-(Aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is a 5-membered heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at the 3-position and stabilized as a hydrochloride salt. However, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s catalog (2025), though its structural analogs remain accessible for research .

Properties

IUPAC Name |

3-(aminomethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2.ClH/c4-1-2-5-3(7)8-6-2;/h1,4H2,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOPRORRQIWTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=O)N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-40-4 | |

| Record name | 3-(aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds such as 3-aminomethyl 4-halogen benzoxaboroles have been identified as inhibitors of mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs). LeuRS is an essential enzyme involved in protein synthesis.

Mode of Action

Similar compounds like 3-aminomethyl 4-halogen benzoxaboroles inhibit the function of leurs, thereby disrupting protein synthesis and inhibiting the growth of mtb.

Biological Activity

3-(Aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride, with the CAS number 52386-40-0, is a compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C₃H₅N₃O₂·HCl

- Molecular Weight : 151.55 g/mol

- Structural Formula :

The biological activity of 3-(aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is primarily attributed to its ability to interact with various biological targets involved in cancer progression. Research indicates that compounds with an oxadiazole core can inhibit key signaling pathways associated with tumor growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of oxadiazole derivatives. For instance:

-

Cytotoxicity Studies :

- A study conducted on various human cancer cell lines indicated that oxadiazole derivatives exhibit significant cytotoxic effects. The compound was tested against cell lines such as MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma). The results showed that MDA-MB-231 cells were particularly sensitive to treatment .

- The IC50 values for some derivatives were reported as low as 0.420 ± 0.012 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights :

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | MDA-MB-231 | 0.420 ± 0.012 | Apoptosis induction | |

| Study 2 | HT-29 | 64.0% @ 10 µM | Cell cycle arrest | |

| Study 3 | Various | <10 | EGFR inhibition |

Structure-Activity Relationship (SAR)

The effectiveness of 3-(aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride can be influenced by its structural modifications. Compounds with electronegative substituents or specific functional groups have shown enhanced biological activity. For example:

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development:

- Anticancer Activity: Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study synthesized various substituted oxadiazole compounds that were evaluated against multiple cancer cell lines, demonstrating promising cytotoxic effects. Notably, compounds with structural modifications showed enhanced activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Properties: Oxadiazole derivatives have been explored for their antibacterial and antifungal activities. The unique electronic properties of the oxadiazole ring contribute to their ability to interact with microbial targets effectively .

-

Biological Activity:

- P-Glycoprotein Inhibition: Some studies have focused on the role of oxadiazole derivatives as P-glycoprotein inhibitors, which can enhance the bioavailability of various drugs by preventing their efflux from cells . This property is particularly valuable in overcoming drug resistance in cancer therapies.

-

Synthesis of Therapeutic Agents:

- Intermediate in Drug Synthesis: 3-(Aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride serves as an intermediate in the synthesis of other biologically active compounds. For example, it has been utilized in the preparation of angiotensin II receptor antagonists, which are crucial in treating hypertension .

Case Studies

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Oxadiazole Family

3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

- Substituent : 2-ethoxyphenyl group at the 3-position.

- Molecular Weight : 340.68 g/mol.

- Purity : 95% (Enamine Ltd. catalog).

- This derivative lacks the hydrochloride salt, which may reduce water solubility relative to the target compound .

3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one Hydrochloride

- Substituent: 2-aminoethyl group at the 3-position.

- Key Differences : The extended alkyl chain (ethyl vs. methyl) increases molecular flexibility and lipophilicity. The hydrochloride salt, shared with the target compound, suggests comparable solubility profiles. This analog could exhibit distinct pharmacokinetic properties due to the longer chain .

Comparison with 1,3,4-Oxadiazole Derivatives

Evidence from the Bulgarian Chemical Communications (2019) highlights 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles, which differ in ring isomerism (1,3,4 vs. 1,2,4). These compounds undergo reactions with acetyl chlorides to form acylated derivatives . In contrast, the 1,2,4-oxadiazole core in the target compound may exhibit distinct electronic properties due to differences in nitrogen positioning, affecting reactivity and stability. For example, 1,3,4-oxadiazoles are often more prone to hydrolysis, whereas 1,2,4-oxadiazoles demonstrate superior metabolic resistance .

Preparation Methods

Cyclization of Amidoxime Intermediates

A common approach involves synthesizing amidoxime precursors followed by cyclization. For example:

- Step 1 : React a nitrile derivative (e.g., 3-aminomethyl nitrile) with hydroxylamine hydrochloride in ethanol/water under reflux to form the amidoxime intermediate.

- Step 2 : Cyclize the amidoxime with a carbonyl source (e.g., ethyl chloroformate or acetic anhydride) in polar aprotic solvents (e.g., DMF or DCM) at 60–80°C.

| Parameter | Details |

|---|---|

| Solvent | DMF, DCM, or xylene |

| Catalyst | Thionyl chloride or H₂SO₄ |

| Reaction Time | 4–18 hours |

| Yield | 60–85% |

Hydrazide-Based Synthesis

Hydrazides serve as versatile intermediates for oxadiazolone formation:

- Step 1 : Convert esters (e.g., ethyl 3-aminomethyl acetate) to hydrazides via reflux with hydrazine hydrate in ethanol.

- Step 2 : Cyclize the hydrazide with cyanogen bromide (CNBr) in alkaline aqueous conditions to form the 1,2,4-oxadiazol-5-one ring.

Reaction Pathway :

$$

\text{R-COOEt} \xrightarrow{\text{NH₂NH₂}} \text{R-CONHNH₂} \xrightarrow{\text{CNBr}} \text{Oxadiazol-5-one} + \text{HCl} \rightarrow \text{Hydrochloride salt}

$$

Optimization :

- Use 1.2 equivalents of CNBr for complete conversion.

- Purify via recrystallization from ethanol/water mixtures.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

- Procedure : Mix the amidoxime intermediate with ethyl chloroformate in DCM, irradiate at 100°C (300 W) for 15 minutes.

- Advantages :

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

- Method : Treat the oxadiazolone with concentrated HCl in anhydrous ether or ethanol under ice-cooling.

- Purification : Filter the precipitate and wash with cold ether.

- pH control (target pH 2–3) ensures complete salt formation.

- Drying under vacuum at 40°C prevents decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Amidoxime Cyclization | 70–85 | 4–18 h | High purity |

| Hydrazide/CNBr | 60–75 | 6–24 h | Scalability |

| Microwave | 80–90 | 15–30 min | Rapid synthesis |

Challenges and Solutions

- Low Yields in Cyclization : Optimize solvent polarity (e.g., switch from ethanol to DMF) and use carbodiimide coupling agents (e.g., EDC·HCl).

- Impurity Control : Employ stability-indicating HPLC to monitor hydrolytic degradation products.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursor oxadiazole derivatives. For example, outlines a route using oxime intermediates and chlorination steps (e.g., phosphorus pentachloride). Optimization requires adjusting pH, temperature, and stoichiometry. Use Design of Experiments (DoE) to systematically vary parameters like reaction time (60–120 min) and solvent polarity (e.g., DMF vs. THF). Monitor intermediates via TLC or HPLC to confirm progression .

- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and structural identity using -NMR (e.g., δ 2.5–3.0 ppm for aminomethyl protons) and FT-IR (C=O stretch at ~1700 cm) .

Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 2–9 (buffer solutions at 40°C/75% RH for 4 weeks). Use HPLC-PDA to track degradation products (e.g., hydrolysis of the oxadiazolone ring) and LC-MS to identify byproducts. For example, highlights ammonium acetate buffers (pH 6.5) for chromatographic separation of degradation analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of 3-(Aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one in catalytic systems?

- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and reaction pathways. emphasizes coupling computational results with experimental validation—for instance, simulating nucleophilic attack at the oxadiazolone carbonyl group. Compare activation energies (ΔG‡) for different catalysts (e.g., Pd vs. Cu) to prioritize experimental testing .

Q. What strategies resolve contradictions in reported stability data for oxadiazolone derivatives under oxidative conditions?

- Methodological Answer : Replicate conflicting studies while controlling variables like trace metal contaminants (e.g., Fe) or dissolved oxygen. Use EPR spectroscopy to detect radical intermediates (e.g., hydroxyl radicals) in oxidative degradation. notes that conflicting data may arise from impurities in starting materials; thus, enforce strict QC protocols (e.g., ICP-MS for metal analysis) .

Q. How can advanced separation technologies (e.g., membrane filtration or chiral chromatography) improve enantiomeric resolution of synthetic intermediates?

- Methodological Answer : For chiral separation, employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. highlights membrane technologies (e.g., nanofiltration) for isolating intermediates via molecular weight cutoffs. Validate enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

Data-Driven Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC determination. Use ANOVA with post-hoc Tukey tests to compare efficacy across analogs. recommends deuterated internal standards (e.g., AOZ-d4) to minimize matrix effects in LC-MS/MS bioanalytical workflows .

Q. How do heterogeneous reaction conditions (e.g., solid-supported catalysts) influence the scalability of synthesis protocols?

- Methodological Answer : Test catalyst immobilization on silica or polymer supports (). Monitor leaching via ICP-OES and assess recyclability over 5–10 cycles. Compare turnover numbers (TON) between homogeneous and heterogeneous systems. Use fixed-bed reactor simulations (Aspen Plus) to predict large-scale efficiency .

Contradiction and Reproducibility Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents, and how can reproducibility be ensured?

- Methodological Answer : Solubility discrepancies often stem from crystallinity variations (amorphous vs. crystalline forms). Characterize polymorphs via XRD and DSC. Use sonication-assisted dissolution in DMSO or DMF, and standardize equilibration times (24–48 hrs) for saturation studies. advises reporting solvent water content (<0.1% via Karl Fischer titration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.